5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine
Description
5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine is a fluorinated 1,3,4-oxadiazole derivative characterized by a 3-fluorophenylmethyl substituent at position 5 of the oxadiazole ring. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in interacting with biological targets . Fluorination at the phenyl ring enhances lipophilicity and bioavailability, making this compound a candidate for drug discovery programs targeting antimicrobial, anticancer, or anti-inflammatory activities .
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-3-1-2-6(4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVVTWJLINHXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine (CAS No. 1016497-55-4) is a nitrogenous heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C9H8FN3O
- Molecular Weight : 193.177 g/mol
- Structural Characteristics : The compound features an oxadiazole ring which is known for its diverse pharmacological properties.
Biological Activity Overview
Recent studies have highlighted the compound's promising activities against various cancer cell lines and other biological targets. The following sections detail specific findings related to its anticancer properties and other potential therapeutic effects.
Anticancer Activity
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Mechanism of Action :
- The oxadiazole moiety has been linked to the inhibition of key enzymes involved in cancer cell proliferation and survival. Studies suggest that compounds with this structure can induce apoptosis in cancer cells by disrupting their metabolic pathways and promoting cell cycle arrest.
-
Efficacy Against Cancer Cell Lines :
- In vitro studies have demonstrated significant antiproliferative effects against several cancer types:
- These findings indicate that this compound could be a candidate for further development as an anticancer agent.
Comparative Efficacy Table
The following table summarizes the biological activity of this compound compared to other compounds in similar studies:
Case Studies
Several case studies have been documented that explore the biological activities of this compound:
- Study on Apoptosis Induction :
- Inhibition of Enzymatic Activity :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- 5-Phenyl-1,3,4-oxadiazol-2-amine (): The phenyl-substituted analog lacks the fluorine atom and methyl linker. C–O and C–N bond lengths in the oxadiazole ring are nearly identical (1.364–1.369 Å and 1.285–1.289 Å, respectively). The phenyl ring is inclined at 13.42° relative to the oxadiazole plane.
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine ():
- This analog has a fluorine at the para-position of the phenyl ring. Synthesis involves iodine-mediated cyclization with a 44% yield .
- Key Difference : Para-fluorination may enhance π-stacking interactions compared to meta-substitution, but the methyl linker in the target compound adds conformational flexibility .
- This compound shows antimicrobial and anticancer activity (e.g., against MCF7 breast cancer cells) .
Physicochemical Properties
- LogP and Solubility: Fluorine reduces LogP compared to carbazole analogs, improving aqueous solubility. The methyl linker in the target compound may further enhance membrane permeability relative to non-linked analogs .
- Hydrogen Bonding : The oxadiazole NH group participates in N–H⋯N bonds (), a feature critical for crystal packing and target binding. Fluorine’s electronegativity may strengthen such interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux conditions. For optimization, employ Design of Experiments (DOE) to test variables such as temperature (80–120°C), solvent polarity (e.g., acetonitrile vs. DMF), and stoichiometric ratios of reagents. Reaction progress should be monitored via TLC or HPLC. Yields >85% are achievable with optimized conditions .
Q. How should researchers characterize the molecular structure of this compound to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H/¹³C NMR for fluorine coupling patterns and oxadiazole ring protons (δ 8.1–8.5 ppm).
- IR : Confirm NH₂ stretching (~3350 cm⁻¹) and C=N/C-O vibrations (1600–1650 cm⁻¹).
- X-ray crystallography : Resolve crystal packing and dihedral angles between the fluorophenyl and oxadiazole rings (e.g., torsion angles <10° indicate planar stability) .
Q. What safety protocols are critical when handling this fluorinated oxadiazole derivative?
- Methodological Answer : Follow GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid dust generation. Contaminated waste must be stored in sealed containers and processed via certified hazardous waste disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer :
- Anticancer screening : Use a one-dose assay (10 µM) against NCI-60 cancer cell lines, followed by dose-response curves (IC₅₀ determination). Compare with analogues lacking the 3-fluorophenyl group to assess substituent effects.
- Antioxidant evaluation : Conduct DPPH radical scavenging assays at varying concentrations (0.1–1.0 mM) with ascorbic acid as a positive control. Correlate activity with electron-withdrawing effects of the fluorine substituent .
Q. What computational strategies are effective in predicting the bioactivity of fluorinated oxadiazole derivatives before experimental validation?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., kinase enzymes). Validate predictions with in vitro assays and refine models using Bayesian optimization .
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., force field selection, solvation models). Cross-validate with experimental data using multivariate regression. If discrepancies persist, re-examine protonation states or tautomeric forms of the oxadiazole ring under physiological conditions .
Q. What crystallographic techniques are suitable for analyzing polymorphism or co-crystal formation in this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to identify polymorphs. For co-crystals, screen with pharmaceutically relevant co-formers (e.g., succinic acid) via solvent-drop grinding. Analyze hydrogen bonding (N–H⋯O/N interactions) and π-π stacking distances (3.5–4.0 Å) to assess stability .
Data Contradiction Analysis
Q. How should conflicting results in biological assays (e.g., cytotoxicity vs. antioxidant activity) be interpreted?
- Methodological Answer : Conduct mechanistic studies to differentiate off-target effects. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
